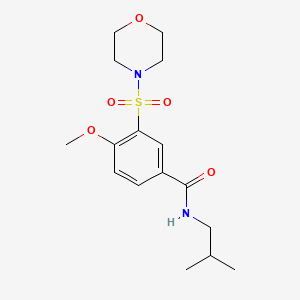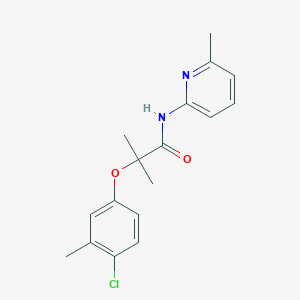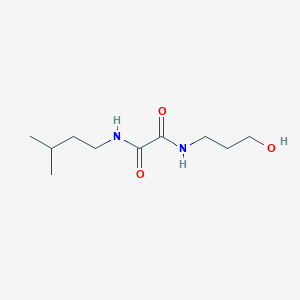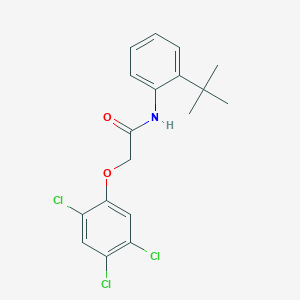
4-methoxy-N-(2-methylpropyl)-3-(morpholin-4-ylsulfonyl)benzamide
Übersicht
Beschreibung
4-methoxy-N-(2-methylpropyl)-3-(morpholin-4-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C16H24N2O5S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-isobutyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide is 356.14059304 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
Aromatic sulfonamides, including compounds similar in structure to N-isobutyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide, have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These studies have shown that such compounds can exhibit nanomolar inhibitory concentration (IC50) values, indicating their potential as potent inhibitors for therapeutic applications (Supuran et al., 2013).
Antimicrobial and Anticancer Agents
Compounds with the morpholine moiety have been synthesized and evaluated for their antimicrobial activities, demonstrating that some possess good to moderate activity against various microbes. This suggests their potential application in developing new antimicrobial agents (Sahin et al., 2012). Additionally, novel benzamides with morpholine groups have shown significant antiproliferative activities in vitro against human cancer cell lines, indicating their promise as anticancer agents (Shao et al., 2014).
Drug Design and Synthesis
Research has focused on the synthesis and evaluation of compounds containing benzamide and sulfonamide moieties for their potential as therapeutic agents for diseases like Alzheimer's. These studies have explored the inhibitory effects on enzymes such as acetylcholinesterase, highlighting the role of these compounds in drug design for neurodegenerative diseases (Abbasi et al., 2018).
Eigenschaften
IUPAC Name |
4-methoxy-N-(2-methylpropyl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-12(2)11-17-16(19)13-4-5-14(22-3)15(10-13)24(20,21)18-6-8-23-9-7-18/h4-5,10,12H,6-9,11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYJYHVCOAMWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-AMINO-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE](/img/structure/B4577978.png)
![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4577988.png)
![2-(2-chlorophenyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4577991.png)
![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4577996.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B4578001.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B4578023.png)
![methyl 2-{[3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4578031.png)
![N-(3-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4578038.png)
![5-({1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4578044.png)
![1-(3-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propyl)-2-pyrrolidinone](/img/structure/B4578045.png)


![1-(2-methylpyrimido[1,2-a][1,3]benzimidazol-3-yl)-1-ethanone](/img/structure/B4578075.png)
